2-(Cyclohexyloxy)-6-ethylphenol
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Overview
Description
2-(Cyclohexyloxy)-6-ethylphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexyloxy group at the second position and an ethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-ethylphenol typically involves the alkylation of 2-hydroxy-6-ethylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-ethylbenzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohexyloxy-ethylquinone.
Reduction: Formation of cyclohexyloxy-ethylbenzene.
Substitution: Formation of halogenated derivatives like 2-(cyclohexyloxy)-6-ethyl-4-bromophenol.
Scientific Research Applications
2-(Cyclohexyloxy)-6-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biological processes. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexyloxy)phenol: Lacks the ethyl group, resulting in different chemical and biological properties.
6-Ethyl-2-methoxyphenol: Substituted with a methoxy group instead of a cyclohexyloxy group, affecting its reactivity and applications.
2-(Cyclohexyloxy)-4-methylphenol: Substituted with a methyl group at the fourth position, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexyloxy)-6-ethylphenol is unique due to the combination of the cyclohexyloxy and ethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-ethylphenol |
InChI |
InChI=1S/C14H20O2/c1-2-11-7-6-10-13(14(11)15)16-12-8-4-3-5-9-12/h6-7,10,12,15H,2-5,8-9H2,1H3 |
InChI Key |
NGQVOKVANUQCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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